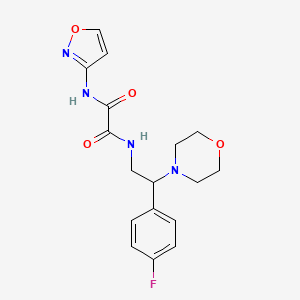

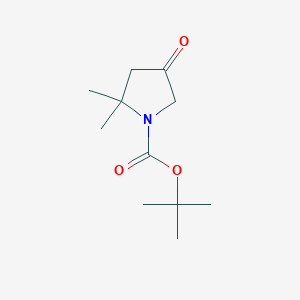

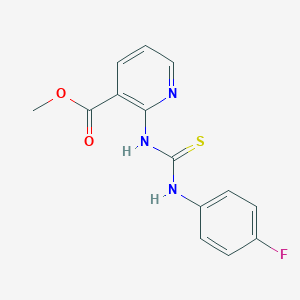

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole-containing compounds can be complex. For instance, one study synthesized a compound through intermediate derivatization methods (IDMs) . Another study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .Chemical Reactions Analysis

The chemical reactions of pyrazole-containing compounds can vary. For example, one study showed that the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .科学的研究の応用

Corrosion Inhibition

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride and related compounds have been studied for their potential as corrosion inhibitors. For example, a study by Bouklah et al. (2005) investigated 2-(3-methyl-1H-pyrazol-5-yl) pyridine (P3) and its influence on steel corrosion inhibition in hydrochloric acid solution, highlighting its effectiveness as a cathodic inhibitor and its ability to significantly reduce corrosion rates (Bouklah et al., 2005).

Synthesis and Structural Analysis

Several studies focus on the synthesis, crystal structure, and computational study of compounds related to 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride. For example, Shen et al. (2012) explored the synthesis and characterization of pyrazole derivatives, including structural studies through X-ray diffraction and density functional theory calculations (Shen et al., 2012).

Photoreactions and Luminescence Studies

Vetokhina et al. (2012) examined the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions and discussing the excited-state processes and ground-state equilibria (Vetokhina et al., 2012).

Electroluminescence in OLEDs

Research by Li et al. (2016) involved using 3-(1H-Pyrazol-1-yl)pyridine, a related compound, as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), showcasing the tuning of optoelectronic parameters and achieving high efficiencies in OLED performance (Li et al., 2016).

Synthesis of Novel Compounds

Kibardina et al. (2014) developed a new method for synthesizing 1-aryl-substituted furopyridines using pyridoxal and phenols, demonstrating the potential for creating biologically active compounds (Kibardina et al., 2014).

作用機序

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to be cytotoxic to several human cell lines .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s worth noting that pyrazole-bearing compounds have been associated with diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . They have also been shown to be cytotoxic to several human cell lines .

特性

IUPAC Name |

5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8;/h2-6,11H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBGYJZDMXGELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

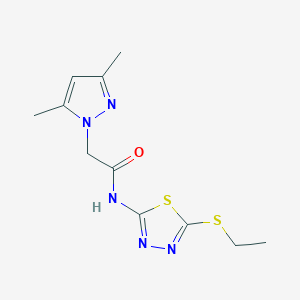

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)

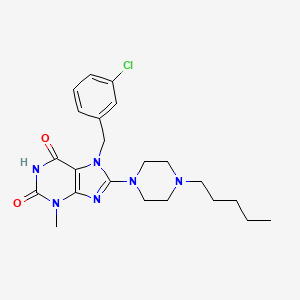

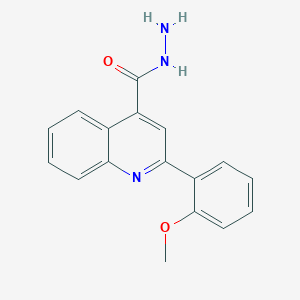

![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)

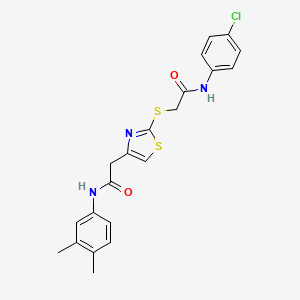

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

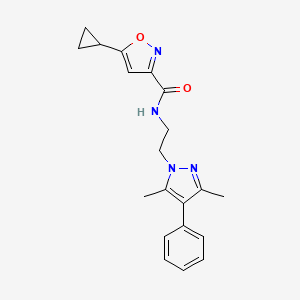

![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)